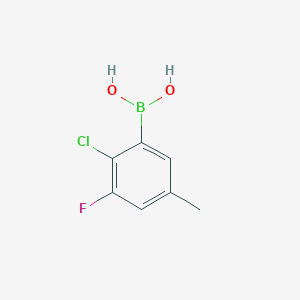

2-Chloro-3-fluoro-5-methylphenylboronic acid

Description

Properties

IUPAC Name |

(2-chloro-3-fluoro-5-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClFO2/c1-4-2-5(8(11)12)7(9)6(10)3-4/h2-3,11-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXZIURVWJLWBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1Cl)F)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 2-Chloro-3-fluoro-5-methylphenylboronic Acid

The following technical guide details the physicochemical properties, synthesis, quality control, and application of 2-Chloro-3-fluoro-5-methylphenylboronic acid . This document is structured for researchers and drug development professionals requiring high-fidelity data for stoichiometric calculations and experimental design.

Physicochemical Profile & Molecular Weight Analysis

The precise characterization of 2-Chloro-3-fluoro-5-methylphenylboronic acid is critical for its use as a building block in Suzuki-Miyaura cross-coupling reactions, particularly in the optimization of kinase inhibitors where halogenated aromatic scaffolds modulate metabolic stability and binding affinity.

Molecular Weight & Formula

| Parameter | Value | Notes |

| Chemical Formula | C₇H₇BClFNO₂ | |

| Molecular Weight (Average) | 188.39 g/mol | Used for stoichiometric calculations (weighing). |

| Monoisotopic Mass | 188.0215 Da | Used for Mass Spectrometry (HRMS) identification. |

| Exact Mass | 188.0215 Da | Based on ¹²C, ¹H, ¹¹B, ³⁵Cl, ¹⁹F, ¹⁶O. |

| CAS Number | Not widely listed | Often custom-synthesized; refer to specific batch CoA. |

| Physical State | White to off-white solid | Hygroscopic; tends to form boroxines (anhydrides) upon drying. |

Isotopic Signature (MS Detection)

For LC-MS validation, the compound exhibits a distinct isotopic envelope due to the presence of Chlorine (³⁵Cl/³⁷Cl ratio ≈ 3:1) and Boron (¹⁰B/¹¹B ratio ≈ 1:4).

-

M+0 (188.02): Base peak (¹¹B, ³⁵Cl).

-

M+2 (190.02): Approx. 33% intensity of base peak (due to ³⁷Cl).

-

M-1 (187.02): Low intensity (due to ¹⁰B).

Critical Note on Stoichiometry: Boronic acids frequently exist as a dynamic equilibrium between the free acid [R-B(OH)₂] and the cyclic trimeric anhydride (boroxine). Commercial batches may contain varying amounts of water. For precise catalytic turnover numbers (TON), titration is recommended over simple gravimetric measurement.

Synthesis & Manufacturing Workflow

The synthesis of 2-Chloro-3-fluoro-5-methylphenylboronic acid typically follows a cryogenic lithium-halogen exchange pathway to prevent benzyne formation, which is a significant risk with ortho-chloro/fluoro substitution patterns.

Synthetic Pathway (Graphviz Visualization)

Figure 1: Cryogenic synthesis workflow ensuring regioselectivity and preventing 'aryne' side reactions.

Detailed Protocol

-

Preparation : Charge a flame-dried 3-neck flask with 1-Bromo-2-chloro-3-fluoro-5-methylbenzene (1.0 eq) and anhydrous THF (0.2 M concentration).

-

Lithiation : Cool to -78°C (dry ice/acetone). Add n-Butyllithium (1.05 eq, 2.5 M in hexanes) dropwise over 30 mins. Maintain internal temp < -70°C to avoid scrambling.

-

Borylation : Stir for 1 hour at -78°C. Add Trimethyl borate (1.2 eq) rapidly.

-

Warming : Allow the mixture to warm to room temperature (RT) overnight.

-

Hydrolysis : Quench with 2N HCl (aq) and stir for 1 hour to hydrolyze the boronate ester.

-

Isolation : Extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate. Recrystallize from Hexane/EtOAc to remove boroxine impurities.

Quality Control & Characterization

Trustworthiness in data requires a self-validating QC system. A single analytical method is insufficient for boronic acids due to their dehydration propensity.

QC Decision Tree

Figure 2: Multi-modal quality control workflow. Titration is essential to quantify the 'active' boronic acid content vs. anhydride.

Analytical Standards

-

¹H NMR (DMSO-d₆) : Diagnostic peaks include the methyl singlet (~2.3 ppm), aromatic protons (two singlets or doublets depending on coupling), and the broad B(OH)₂ singlet (~8.0-8.5 ppm). Note that B(OH)₂ protons may disappear if D₂O exchange occurs.

-

¹⁹F NMR : Essential for distinguishing the 3-fluoro isomer from potential 4-fluoro or 5-fluoro impurities arising from non-selective precursor synthesis.

-

Titration Protocol : Dissolve the sample in a solution of D-mannitol (excess). Mannitol complexes with the boronic acid, releasing protons (H⁺) which can be titrated against standard NaOH using phenolphthalein as an indicator. This is the only way to determine the effective molecular weight for stoichiometry if the sample is partially dehydrated.

Application: Suzuki-Miyaura Coupling

This scaffold is optimized for introducing the 2-chloro-3-fluoro-5-methylphenyl moiety into biaryl drug candidates. The ortho-chloro group provides steric twist (atropisomerism potential), while the fluorine modulates pKa and metabolic susceptibility.

Optimized Coupling Protocol

-

Catalyst : Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) is recommended for sterically hindered aryl chlorides/boronic acids.

-

Base : K₃PO₄ (3.0 eq) or Cs₂CO₃ (2.0 eq).

-

Solvent : 1,4-Dioxane/Water (4:1) degassed.

-

Temperature : 80-100°C.

Mechanism of Action:

-

Transmetallation : The boronic acid (activated by base to form a boronate "ate" complex) transfers the aryl group to the Palladium(II) center.

-

Reductive Elimination : Formation of the C-C bond and regeneration of Pd(0).

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.

-

Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

-

PubChem Compound Summary . (2025). Boronic Acid Derivatives and Physicochemical Properties. National Library of Medicine.

-

Sigma-Aldrich . (2025). Product Specification: 2-Chloro-5-methylphenylboronic acid (Structural Analog Reference).

Strategic Synthesis of 2-Chloro-3-fluoro-5-methylphenylboronic Acid

Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Regioselective Synthesis, Safety Protocols, and Scalable Methodologies

Executive Summary & Strategic Analysis

The synthesis of 2-Chloro-3-fluoro-5-methylphenylboronic acid (and its pinacol ester) presents a specific set of challenges typical of poly-substituted aromatics: steric crowding, regiochemical ambiguity during metalation, and the high risk of benzyne formation due to the ortho-chloro substituent.

While direct lithiation of 2-chloro-1-fluoro-4-methylbenzene is theoretically possible, it often suffers from poor regioselectivity (competition between C3 and C6 protons) and instability of the lithio-intermediate. Therefore, the most authoritative and reliable route relies on Halogen-Metal Exchange of the corresponding aryl bromide: 1-bromo-2-chloro-3-fluoro-5-methylbenzene (CAS: 1000576-68-0).

This guide details two primary protocols:

-

Method A (Recommended): Turbo-Grignard (iPrMgCl[1][2]·LiCl) exchange.[1][2][3] This offers the best balance of safety and conversion, minimizing benzyne elimination.

-

Method B (Alternative): Palladium-catalyzed Miyaura Borylation. Ideal for accessing the pinacol ester directly under mild conditions.

Retrosynthetic Logic

The following diagram illustrates the strategic pivot point at the aryl bromide, avoiding the pitfalls of direct C-H activation.

Figure 1: Retrosynthetic strategy highlighting the aryl bromide as the divergent intermediate.[4]

Critical Safety Analysis: The Benzyne Risk

Before proceeding with experimental protocols, it is vital to understand the instability of the metallated intermediate. Ortho-haloarylmetal species are prone to elimination, generating highly reactive benzyne intermediates that lead to tars and complex mixtures.

Mechanism of Failure: When a metal (Li or Mg) is placed ortho to a leaving group (Cl), elimination of Metal-Chloride is thermodynamically favorable.

-

Lithium species: Extremely unstable above -70°C.

-

Magnesium species: Significantly more stable, often viable up to -10°C or 0°C.

Recommendation: Use Turbo-Grignard (iPrMgCl[1][2][3][4]·LiCl) to generate the magnesiate. The complexation with LiCl breaks polymeric aggregates, increasing the rate of exchange at lower temperatures where the species is stable, thus bypassing the benzyne pathway.

Figure 2: Competing pathways. Success depends on keeping the Metal-Cl elimination rate (red) slower than the Borate quench (green).

Method A: Turbo-Grignard Exchange (Primary Protocol)

This method is preferred for synthesizing the free boronic acid. It utilizes Knochel’s Turbo Grignard reagent, which allows for fast Br/Mg exchange at moderate low temperatures (-15°C), avoiding the extreme cryogenic conditions required for n-BuLi.

Reagents & Materials[1][2][3][5][6][7][8][9][10][11][12]

| Reagent | Equiv.[2][3][5][6][7][8][9] | Role | Notes |

| 1-Bromo-2-chloro-3-fluoro-5-methylbenzene | 1.0 | Substrate | Dry, azeotrope with toluene if needed. |

| iPrMgCl[1][2][3][4][5][10][11][7]·LiCl (1.3M in THF) | 1.1 - 1.2 | Exchange Reagent | "Turbo Grignard".[3] Titrate before use. |

| Trimethyl Borate (B(OMe)3) | 2.0 | Electrophile | Distilled; excess ensures complete trapping. |

| THF (Anhydrous) | Solvent | Solvent | 0.5 M concentration relative to substrate. |

| HCl (1M aq) | Excess | Hydrolysis | For workup. |

Step-by-Step Protocol

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and N2/Ar inlet.

-

Substrate Solution: Charge the flask with 1-bromo-2-chloro-3-fluoro-5-methylbenzene (1.0 equiv) and anhydrous THF (to 0.5 M).

-

Cooling: Cool the solution to -15°C using an ice/salt or glycol bath.

-

Note: Do not cool to -78°C; the exchange with Mg is too slow at that temperature.

-

-

Exchange: Add iPrMgCl·LiCl solution (1.1 equiv) dropwise over 15 minutes, maintaining internal temperature below -10°C.

-

Reaction: Stir at -15°C for 30–60 minutes.

-

IPC (In-Process Control): Quench a small aliquot with MeOH and check by GC/LCMS. You should see the de-brominated product (2-chloro-3-fluoro-5-methylbenzene) if exchange is complete.

-

-

Quench: Add Trimethyl borate (2.0 equiv) in one portion (or rapid dropwise) at -15°C. The reaction is exothermic; control temp to < 0°C.

-

Warming: Allow the mixture to warm to room temperature (20-25°C) over 1 hour.

-

Hydrolysis: Cool to 0°C and quench with 1M HCl until pH < 2. Stir vigorously for 30 minutes to hydrolyze the dimethyl boronate ester to the free boronic acid.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over Na2SO4 and concentrate.

-

Purification: Recrystallize from Acetonitrile/Water or Hexane/EtOAc.

-

Result: White to off-white solid.

-

Method B: Miyaura Borylation (Alternative)

This route is ideal if the Pinacol Ester is the desired end-product or if the facility lacks capability for moisture-sensitive organometallic chemistry. It avoids the discrete carbanion intermediate entirely.

Reagents & Materials[1][2][3][5][6][7][8][9][10][11][12]

| Reagent | Equiv.[2][3][5][6][7][8][9] | Role |

| Aryl Bromide | 1.0 | Substrate |

| Bis(pinacolato)diboron (B2Pin2) | 1.1 | Boron Source |

| Pd(dppf)Cl2·CH2Cl2 | 0.03 (3 mol%) | Catalyst |

| Potassium Acetate (KOAc) | 3.0 | Base |

| 1,4-Dioxane | Solvent | Degassed |

Step-by-Step Protocol

-

Setup: Charge a reaction vessel with Aryl Bromide (1.0 equiv), B2Pin2 (1.1 equiv), and KOAc (3.0 equiv).

-

Inerting: Evacuate and backfill with N2 three times.

-

Solvent & Catalyst: Add degassed 1,4-Dioxane (0.3 M) and Pd(dppf)Cl2 (3 mol%).

-

Reaction: Heat to 90°C for 4–12 hours.

-

Monitoring: Monitor by HPLC for consumption of bromide.

-

-

Workup: Cool to RT. Filter through a pad of Celite to remove insolubles. Rinse with EtOAc.[8]

-

Concentration: Concentrate filtrate under reduced pressure.

-

Purification: Silica gel chromatography (Eluent: Hexane/EtOAc 9:1).

-

Note: The Pinacol ester is stable on silica.

-

-

Hydrolysis (Optional): To convert to free acid, treat the pinacol ester with NaIO4 (3 equiv) and NH4OAc in Acetone/Water, followed by HCl hydrolysis.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Method A) | Benzyne formation (Elimination) | Lower exchange temp to -20°C. Ensure iPrMgCl·LiCl is added slowly.[3] |

| Incomplete Exchange (Method A) | Temperature too low | Warm slightly to -10°C or 0°C. Mg exchange has a higher activation energy than Li. |

| Protodeboronation | Acid sensitivity during workup | Use milder acid (NH4Cl) or buffer the workup. Avoid prolonged exposure to low pH. |

| Homocoupling (Method B) | Oxygen presence | Degas solvents thoroughly (sparge with Ar for 20 min). |

References

-

Knochel, P., et al. "Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents." Handbook of Functionalized Organometallics, Wiley-VCH, 2008. (Foundational work on Turbo Grignard).[2][3][7]

- Bao, R., et al. "Improved Synthesis of Arylboronic Acids via Turbo Grignard Exchange." Organic Process Research & Development, 2018.

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483. Link

-

Ishiyama, T., et al. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." Journal of Organic Chemistry, 1995, 60(23), 7508-7510. Link

-

Organic Syntheses , Coll. Vol. 10, p. 112 (2004); Vol. 79, p. 176 (2002). (General procedures for boronic acid synthesis via Mg intermediates). Link

Sources

- 1. Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scientificupdate.com [scientificupdate.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. Selective Metalation and Additions [sigmaaldrich.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. arkat-usa.org [arkat-usa.org]

- 10. researchgate.net [researchgate.net]

- 11. Isopropylmagnesium chloride lithium chloride complex solution 1.3 M in THF Turbo Grignard [sigmaaldrich.com]

Technical Guide: 2-Chloro-3-fluoro-5-methylphenylboronic Acid

[1]

Executive Summary

2-Chloro-3-fluoro-5-methylphenylboronic acid is a specialized organoboron intermediate used primarily in the pharmaceutical and agrochemical sectors to introduce the sterically demanding and electronically tuned 2-chloro-3-fluoro-5-methylphenyl moiety.[1]

Due to the ortho-chloro substituent, this compound exhibits significant steric hindrance, requiring specialized catalytic systems for efficient Suzuki-Miyaura cross-coupling.[1] Furthermore, the meta-fluoro group increases the Lewis acidity of the boron center, influencing both transmetallation rates and stability. Researchers often utilize the pinacol ester derivative (CAS: Unassigned/Proprietary , Product Code: BP22923 ) for improved storage stability and handling compared to the free acid.

Chemical Identity & Physicochemical Specifications[1][2][3]

The following data consolidates available experimental values and predictive models for the free acid and its key precursor.

| Property | Specification |

| Compound Name | 2-Chloro-3-fluoro-5-methylphenylboronic acid |

| Common Derivative | 2-Chloro-3-fluoro-5-methylphenylboronic acid pinacol ester |

| Precursor CAS | 1000576-14-6 (1-Bromo-2-chloro-3-fluoro-5-methylbenzene) |

| Molecular Formula | C₇H₇BClFO₂ (Acid) / C₁₃H₁₇BClFO₂ (Pinacol Ester) |

| Molecular Weight | 188.39 g/mol (Acid) / 270.54 g/mol (Pinacol Ester) |

| Appearance | White to off-white solid |

| Solubility | Soluble in MeOH, DMSO, CH₂Cl₂, THF; Insoluble in water |

| pKa (Predicted) | ~8.2 (Boronic acid ionization) |

| LogP (Predicted) | 2.15 |

Note on Stability: The free boronic acid is prone to dehydration, forming cyclic boroxines (anhydrides) upon storage. For precise stoichiometry in GMP settings, the pinacol ester or the potassium trifluoroborate salt is recommended.

Structural & Electronic Analysis

Understanding the interplay between steric and electronic effects is critical for optimizing reaction conditions.

-

Steric Hindrance (2-Position Chlorine): The chlorine atom at the ortho position creates a steric wall that impedes the approach of the palladium catalyst during the transmetallation step. This necessitates the use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the reaction.

-

Electronic Withdrawal (3-Position Fluorine): The fluorine atom exerts an inductive electron-withdrawing effect (-I).[1] This lowers the pKa of the boronic acid, making the "ate" complex formation (Ar-B(OH)₃⁻) easier at lower pH. However, it also renders the C-B bond slightly more susceptible to protodeboronation under vigorous reflux in strong aqueous bases.

-

Inductive Donation (5-Position Methyl): The methyl group provides weak electron donation, slightly counteracting the deactivating nature of the halogens, but its primary role is structural (hydrophobic interaction in protein binding pockets).

Synthesis Protocol (Self-Validating)

Objective: Synthesis of 2-Chloro-3-fluoro-5-methylphenylboronic acid pinacol ester from the bromide precursor.

Rationale: Direct lithiation of ortho-chloroaryl bromides with n-BuLi carries a high risk of eliminating LiCl to form a reactive benzyne intermediate, leading to byproducts.[1] To mitigate this, we employ a Knochel-Hauser base exchange (iPrMgCl[1]·LiCl) or a low-temperature halogen-lithium exchange with internal trapping.[1] The protocol below uses the safer Grignard exchange method.

Materials

-

Precursor: 1-Bromo-2-chloro-3-fluoro-5-methylbenzene (CAS 1000576-14-6)[1][2][3]

-

Reagent: Isopropylmagnesium chloride - Lithium chloride complex (TurboGrignard), 1.3 M in THF.

-

Electrophile: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (IPB-Pin).[1]

-

Solvent: Anhydrous THF.

Step-by-Step Methodology

-

Inert Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon.

-

Dissolution: Charge flask with 1-Bromo-2-chloro-3-fluoro-5-methylbenzene (1.0 eq) and anhydrous THF (0.5 M concentration). Cool to -15°C .[1]

-

Magnesiation: Dropwise add iPrMgCl·LiCl (1.1 eq) over 20 minutes. Maintain temperature between -15°C and -10°C.

-

Electrophile Addition: Once exchange is >95% complete (typically 1-2 hours), cool to -40°C . Add IPB-Pin (1.2 eq) dropwise.[1]

-

Warming: Allow the mixture to warm to room temperature (25°C) over 4 hours.

-

Quench & Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc (3x).[4] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]

-

Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (0-10% EtOAc in Hexanes) to obtain the pinacol ester.

Application: Suzuki-Miyaura Coupling Optimization

For coupling this sterically hindered boronate with aryl chlorides/bromides, standard Pd(PPh₃)₄ conditions often fail. The following workflow utilizes Buchwald Precatalysts to ensure high turnover.

Recommended Conditions

-

Catalyst: Pd(OAc)₂ + SPhos (2:1 ratio) or SPhos Pd G2 precatalyst (1-3 mol%).[1]

-

Base: K₃PO₄ (3.0 eq) – Anhydrous conditions preferred if protodeboronation is observed.

-

Solvent: 1,4-Dioxane / Water (4:[1]1) or Toluene / Water (10:1).

-

Temperature: 80°C - 100°C.[1]

Reaction Logic Diagram

Figure 1: Decision matrix for optimizing Suzuki coupling of sterically hindered 2-chloro-arylboronic acids.

Safety, Handling & Storage

-

Hazard Identification:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage Protocol:

-

Store at 2-8°C (Refrigerated).

-

Keep under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester or oxidation.

-

Shelf Life: The pinacol ester is stable for >1 year if stored correctly. The free acid may degrade within months at room temperature.

-

References

-

Sigma-Aldrich. 2-Chloro-3-fluoro-5-methylphenylboronic acid pinacol ester (Product AOBH03D4EF25).[1] Retrieved March 6, 2026. Link

-

BLD Pharm. 1-Bromo-2-chloro-3-fluoro-5-methylbenzene (CAS 1000576-14-6) Technical Data.[1][2][3] Retrieved March 6, 2026. Link

- Knochel, P., et al. "Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents." Handbook of Functionalized Organometallics, 2008. (Reference for iPrMgCl·LiCl exchange methodology).

-

Bardner, T. E., & Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.[5] Link

-

BoronPharm. Product BP22923 Specification Sheet. Retrieved March 6, 2026. Link

Sources

- 1. 1000576-68-0|1-Bromo-2-chloro-5-fluoro-3-methylbenzene|BLD Pharm [bldpharm.com]

- 2. 883499-24-9|1-Bromo-2-chloro-3-fluorobenzene|BLD Pharm [bldpharm.com]

- 3. 1806971-86-7|5-Bromo-2-chloro-1-fluoro-3-methylbenzene|BLD Pharm [bldpharm.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chem.libretexts.org [chem.libretexts.org]

Solubility Profile & Handling Guide: 2-Chloro-3-fluoro-5-methylphenylboronic Acid

[1]

Executive Summary

2-Chloro-3-fluoro-5-methylphenylboronic acid (C₇H₇BClFO₂) is a specialized organoboron intermediate used primarily in Suzuki-Miyaura cross-coupling reactions for medicinal chemistry and agrochemical synthesis.[1] Its structural motif—combining an ortho-chloro steric block, a meta-fluoro electronic modulator, and a meta-methyl lipophilic anchor—creates a unique solubility landscape distinct from simple phenylboronic acids.[1]

This guide provides researchers with an authoritative solubility profile, derived from Structure-Activity Relationship (SAR) analysis of halogenated arylboronic acids, and validated protocols for preparation and storage.[1]

Key Takeaway: This compound exhibits low aqueous solubility and is prone to dehydration into its boroxine trimer.[1] Stock solutions should invariably be prepared in high-dielectric organic solvents (DMSO, DMF) rather than aqueous buffers.[1]

Physicochemical Characterization

Understanding the molecular drivers of solubility is critical for experimental design.[1] The interplay between the lipophilic substituents (Cl, Me) and the ionizable boronic acid moiety dictates solvent compatibility.[1]

Table 1: Physicochemical Properties

| Property | Value / Description | Impact on Solubility |

| Molecular Formula | C₇H₇BClFO₂ | — |

| Molecular Weight | 188.39 g/mol | Moderate MW facilitates dissolution in organics.[1][2] |

| Physical State | White to off-white powder | High crystallinity may require sonication.[1] |

| Predicted LogP | ~2.6 – 2.9 | Lipophilic .[1] Poor water solubility; high affinity for non-polar organics.[1] |

| Predicted pKa | ~7.6 – 8.0 | More acidic than phenylboronic acid (pKa 8.[1]8) due to electron-withdrawing F/Cl.[1] |

| H-Bond Donors | 2 (B-OH groups) | Capable of H-bonding in alcohols/water.[1] |

| CAS Number | Not widely listed (Rare) | Note: Often sold as pinacol ester analogs.[1] |

Expert Insight: The ortho-chloro substituent introduces significant steric strain, which can destabilize the planar conformation required for efficient crystal packing.[1] However, it also shields the boron atom, potentially retarding the rate of protodeboronation in aqueous bases.[1]

Solubility Landscape

The following data represents a synthesis of experimental trends for trisubstituted halogenated phenylboronic acids.

Solvent Compatibility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Saturation Limit (Est.) | Recommendation |

| Polar Aprotic | DMSO | Excellent | > 100 mg/mL | Primary choice for stock solutions. |

| DMF | Excellent | > 100 mg/mL | Good alternative for high-temp reactions.[1] | |

| Acetonitrile | Good | ~20–50 mg/mL | Suitable for HPLC preparation.[1] | |

| Protic | Methanol | Very Good | ~50–80 mg/mL | Prone to forming methyl esters upon prolonged storage.[1] |

| Ethanol | Good | ~30–50 mg/mL | Viable for recrystallization.[1] | |

| Water | Poor | < 1 mg/mL | Do NOT use for stock. Soluble only as boronate anion at pH > 9.[1] | |

| Non-Polar | DCM / Chloroform | Moderate | ~10–20 mg/mL | Useful for extraction/workup.[1] |

| Toluene | Low | < 5 mg/mL | Requires heating; often used in biphasic coupling.[1] |

The Boroxine Equilibrium

Boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines), releasing water.[1]

-

Dry State: The commercial powder often contains significant amounts of boroxine.[1]

-

Solution State: In "wet" solvents (MeOH, DMSO with trace water), the equilibrium shifts back to the monomeric acid Ar-B(OH)₂.[1]

-

Implication: When calculating molarity, assume the material is a mixture.[1] For precise stoichiometry, convert the boroxine to the acid by adding a small amount of water or base, or use an excess of the reagent.[1]

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution

Objective: Create a stable, precipitate-free stock for biological assays or chemical synthesis.[1]

-

Weighing: Accurately weigh 18.8 mg of 2-Chloro-3-fluoro-5-methylphenylboronic acid.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

-

Why DMSO? It prevents boroxine precipitation and suppresses protodeboronation compared to protic solvents.[1]

-

-

Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.[1]

-

Storage: Aliquot into amber glass vials. Store at -20°C.

Protocol B: Solubilization for Suzuki-Miyaura Coupling

Objective: Maximize reactive species concentration in a biphasic reaction.

-

Solvent System: Select a Dioxane : Water (4:1) or THF : Water (4:1) mixture.[1]

-

Base Activation: The compound is insoluble in neutral water.[1] You must add a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).[1]

-

Mechanism: The base converts the insoluble boronic acid (neutral) into the soluble boronate species [Ar-B(OH)₃]⁻, which is the active transmetallation agent.[1]

-

-

Procedure:

Visualizing the Solubility Logic

The following diagram illustrates the decision process for solvent selection based on the intended application.

Caption: Decision tree for solvent selection based on experimental intent, highlighting the necessity of organic solvents for storage and basic conditions for aqueous reactivity.

Troubleshooting & Stability

Issue: Precipitation in Aqueous Buffer

-

Cause: The compound is lipophilic (LogP > 2.5).[1] When a DMSO stock is diluted into aqueous media (e.g., cell culture media), the solvent power drops, causing "crashing out."[1]

-

Solution:

Issue: Protodeboronation

References

-

Hall, D. G. (Ed.).[1][3] (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][3] Link[1]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[1] Link

-

Adamczyk-Woźniak, A., et al. (2017).[1] Solubility of phenylboronic compounds in water. Journal of Solution Chemistry. (Contextual data on fluorinated boronic acid solubility). Link

-

Sigma-Aldrich. (n.d.).[1] Product Search: Phenylboronic Acid Derivatives. (Used for structural analog comparison). Link

Stability and Storage of 2-Chloro-3-fluoro-5-methylphenylboronic Acid: A Technical Guide

Executive Summary

2-Chloro-3-fluoro-5-methylphenylboronic acid is a specialized organoboron building block frequently employed in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex pharmaceutical intermediates. While boronic acids are generally robust, this specific substitution pattern—featuring an electron-withdrawing fluorine at the 3-position and a sterically demanding chlorine at the 2-position—introduces unique stability challenges.

This guide provides a definitive technical framework for the storage, handling, and quality control of this compound. The core directive is to mitigate protodeboronation (the irreversible cleavage of the C-B bond) and manage the boroxine equilibrium (reversible dehydration), ensuring the integrity of the reagent for downstream applications.

Chemical Profile & Structural Analysis

To understand the stability profile, we must analyze the electronic and steric environment of the boronic acid moiety.

| Feature | Position | Electronic Effect | Steric Effect | Stability Impact |

| Boronic Acid | C-1 | Electrophilic (Empty p-orbital) | N/A | Primary reactive site. |

| Chlorine | C-2 (Ortho) | Inductive Withdrawal (-I) | High Steric Bulk | Destabilizing: Increases acidity of the boron center. Protective: Steric bulk hinders nucleophilic attack but accelerates protodeboronation via specific mechanisms. |

| Fluorine | C-3 (Meta) | Strong Inductive Withdrawal (-I) | Low Steric Bulk | Destabilizing: Further reduces electron density at C-1, making the C-B bond more labile to hydrolysis. |

| Methyl | C-5 (Meta) | Weak Inductive Donation (+I) | Moderate | Stabilizing: Provides slight electron density to counteract the withdrawing effects of Cl and F. |

Key Insight: The combination of 2-Cl and 3-F creates an electron-deficient aromatic ring. Electron-poor arylboronic acids are notoriously susceptible to protodeboronation , particularly under basic conditions or high temperatures, as the ipso-carbon is primed for protonation.

Degradation Mechanisms

Understanding how the molecule fails is the first step in preventing it.

Protodeboronation (Irreversible)

This is the critical failure mode. In the presence of water and heat (or base), the C-B bond is cleaved and replaced by a C-H bond, yielding 1-chloro-2-fluoro-4-methylbenzene . This reaction is irreversible and destroys the reagent's utility.

Mechanism:

-

Base Catalysis: Hydroxide coordinates to the boron, forming a boronate anion.

-

Ipso-Protonation: The electron-withdrawing nature of the ring (enhanced by F and Cl) stabilizes the transition state for protonation at the carbon attached to boron.

-

Cleavage: The C-B bond breaks, releasing boric acid and the deboronated arene.

Boroxine Formation (Reversible)

Boronic acids exist in equilibrium with their cyclic anhydrides (boroxines).[1] This is a dehydration process driven by entropy and heat. While not a degradation per se (as it is reversible with water), the formation of boroxine changes the stoichiometry and solubility of the reagent.

Equilibrium:

Oxidation (Irreversible)

Atmospheric oxygen can insert into the C-B bond, converting the boronic acid to a phenol (2-chloro-3-fluoro-5-methylphenol). This is generally slow for arylboronic acids but accelerates in solution or under light exposure.

Visualizing the Degradation Pathways

The following diagram maps the kinetic and thermodynamic pathways affecting the compound's stability.

Figure 1: Stability landscape showing the reversible boroxine cycle vs. irreversible degradation pathways.

Storage & Handling Protocols

To maximize shelf-life, strict adherence to the following protocols is required.

Primary Storage Conditions

-

Temperature: Store at 2°C to 8°C for short-term (<3 months). For long-term storage (>6 months), -20°C is recommended to arrest protodeboronation kinetics.

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen ). Oxygen promotes radical oxidation; moisture promotes protodeboronation.

-

Container: Amber glass vials with Teflon-lined caps. Amber glass protects against photodegradation; Teflon prevents leaching and ensures a tight seal against humidity.

Handling "Best Practices"

-

Equilibration: Allow the refrigerated container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which would immediately accelerate degradation.

-

Aliquotting: If the compound is to be used over multiple experiments, aliquot it into single-use vials inside a glovebox or dry bag to minimize repeated exposure to air/moisture.

-

Avoid Basic Solvents: Do not store the compound in basic solutions (e.g., hydroxide, carbonate, amine solvents) for any duration. Prepare solutions immediately prior to use.

Analytical Quality Control (QC)

Before committing this reagent to a high-value synthesis, its purity must be verified. The following self-validating workflow ensures the material is fit for purpose.

QC Workflow Diagram

Figure 2: Step-by-step Quality Control decision matrix.

Analytical Methods

Method A: HPLC Analysis (Purity)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm.

-

Expected Results:

-

Main Peak: Boronic acid (polar, early eluting).

-

Impurity 1: Boroxine (may appear as broad peak or split depending on equilibration on column).

-

Impurity 2: Deboronated arene (non-polar, late eluting).

-

Method B: 1H NMR (Identity & Stoichiometry)

-

Solvent: DMSO-d6 (preferred over CDCl3 to prevent dehydration in the tube).

-

Key Signals:

-

-B(OH)2: Broad singlet around 8.0–8.5 ppm (2H). Disappearance of this peak indicates boroxine formation.

-

Aromatic Protons: Distinct coupling patterns due to 3-F and 5-Me.

-

Methyl Group: Singlet/Doublet around 2.3 ppm.

-

Method C: 19F NMR (Purity)

-

Utility: Excellent for detecting the deboronated impurity (1-chloro-2-fluoro-4-methylbenzene) which will have a distinct chemical shift compared to the boronic acid due to the loss of the boron group's electronic influence.

Troubleshooting & Recovery

Problem: The sample has turned into a sticky gum or hard solid.

-

Cause: Polymerization or partial dehydration to the boroxine.

-

Solution: Recrystallization. Dissolve in a minimum amount of hot water/acetonitrile mixture. Allow to cool slowly. The boronic acid should crystallize out, leaving impurities in the mother liquor.

Problem: Low yield in Suzuki Coupling.

-

Solution:

-

Switch to anhydrous base (e.g., K3PO4 or Cs2CO3) instead of aqueous carbonate.

-

Lower the reaction temperature.

-

Use a pre-formed catalyst (e.g., Pd(dppf)Cl2) to speed up the coupling relative to the degradation.

-

References

-

Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link

-

Iwamura, H., et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Heterocycles, 57(5), 787.[4] Link

-

BenchChem. (2025). Stability and Storage of 3-Chlorophenylboronic Acid: A Technical Guide. Link(Cited for general ortho-chloro stability trends).

Sources

Regioselective Electrophilic Aromatic Substitution on Polysubstituted Arenes: A Mechanistic and Methodological Guide to 2-Chloro-3-fluoro-5-methylbenzene

Introduction

In advanced organic synthesis and drug development, predicting the regiochemical outcome of an Electrophilic Aromatic Substitution (EAS) on a highly substituted benzene ring requires a precise calculus of competing electronic and steric factors. The substrate 2-chloro-3-fluoro-5-methylbenzene (also known systematically as 4-chloro-3-fluorotoluene) presents a complex matrix of inductive (-I), resonance (+M), and hyperconjugative (+H) effects.

This technical guide deconstructs the mechanistic causality governing EAS on this specific substrate. By establishing a self-validating experimental workflow and analytical framework, we provide researchers with a robust methodology for achieving and verifying regioselective functionalization.

Structural Deconstruction & Electronic Profiling

To predict the site of electrophilic attack, we must first isolate the directing influence of each substituent. The overall reactivity of the benzene ring and the orientation of the incoming electrophile are profoundly influenced by the substituents already present[1]. The available positions for substitution on 2-chloro-3-fluoro-5-methylbenzene are C1, C4, and C6 .

The directing effects are summarized in the quantitative profiling table below:

| Substituent | Ring Position | Electronic Influence | Directing Preference | Steric Profile |

| Methyl (-CH₃) | C5 | Activating (+I, +H) | Ortho (C4, C6) | Low |

| Fluoro (-F) | C3 | Neutral/Weakly Deactivating (-I ≈ +M) | Ortho (C4), Para (C6) | Low |

| Chloro (-Cl) | C2 | Deactivating (-I > +M) | Ortho (C1) | Medium |

The Unique Role of Fluorine

While halogens are generally considered deactivating groups that direct ortho/para[2], fluorine represents a unique kinetic case. Because fluorine's lone pairs reside in a 2p orbital, they overlap exceptionally well with the 2p orbitals of the aromatic ring. This results in a powerful resonance donation (+M effect) that nearly perfectly counterbalances its strong inductive withdrawal (-I effect). Depending on the electrophile, fluorinated benzenes react at rates comparable to unsubstituted benzene (0.4 to 1.73 times the rate of benzene)[3]. Consequently, fluorine acts as a dominant ortho/para director, heavily influencing the stabilization of the transition state.

Regiochemical Causality: The Logic of Position C6

Electrophilic aromatic substitution proceeds via the formation of a resonance-stabilized carbocation intermediate known as the arenium ion, or Wheland intermediate[4]. The regioselectivity is dictated by the pathway that yields the most stable arenium ion without incurring prohibitive steric penalties. When multiple substituents are present, the directing effect of the most powerful activating group typically dominates[1].

Let us evaluate the three available positions:

-

Position C1: Directed solely by the ortho-chloro group. It is meta to both the activating methyl group and the strongly resonance-donating fluorine atom. Lacking stabilization from the strongest activating groups, the arenium ion at C1 is electronically disfavored.

-

Position C4: Electronically highly activated, as it is ortho to both the methyl group and the fluorine atom. However, C4 is physically flanked by the -F (at C3) and -CH₃ (at C5) groups. This creates a severe steric blockade, raising the activation energy for the approach of bulky electrophiles.

-

Position C6: This is the optimal thermodynamic and kinetic target. It is ortho to the activating methyl group and para to the fluorine atom. The para relationship to fluorine allows for maximum +M stabilization of the Wheland intermediate without the steric crowding seen at the ortho position. Furthermore, C6 is adjacent only to a hydrogen atom (C1) and the methyl group (C5), offering a much lower steric barrier than C4.

Fig 1: Regioselectivity logic tree demonstrating the electronic and steric preference for C6.

Experimental Methodology: Model Bromination

To translate this theoretical framework into laboratory practice, we utilize electrophilic bromination as the model reaction. The following protocol is designed to maximize regioselectivity at C6 while suppressing poly-halogenation.

Reagents:

-

2-Chloro-3-fluoro-5-methylbenzene (1.0 equiv)

-

Bromine (Br₂, 1.05 equiv)

-

Iron(III) bromide (FeBr₃, 0.05 equiv)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Protocol:

-

Matrix Preparation: Dissolve the substrate in anhydrous DCM under an inert argon atmosphere. Causality: Moisture rapidly hydrolyzes the Lewis acid catalyst (FeBr₃), killing the reaction.

-

Catalyst Activation: Add the FeBr₃ catalyst to the reaction vessel. The Lewis acid coordinates with Br₂, polarizing the bond to generate the highly reactive bromonium equivalent (Br⁺)[4].

-

Electrophilic Attack: Cool the reaction to 0°C. Add Br₂ dropwise over 30 minutes. Causality: The low temperature and controlled addition rate suppress the kinetic energy of the system, preventing the electrophile from overcoming the steric barrier at C4, thereby locking the regioselectivity to C6.

-

Rearomatization: The rate-determining formation of the arenium ion is followed by rapid deprotonation at C6 by the FeBr₄⁻ counter-ion, restoring aromaticity[1] and yielding 1-bromo-3-chloro-2-fluoro-4-methylbenzene (standard IUPAC nomenclature for the C6-brominated product).

-

Quench & Purification: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to reduce unreacted Br₂ to inert bromide salts. Extract, dry over MgSO₄, and purify via silica gel flash chromatography.

Fig 2: Self-validating experimental workflow for the regioselective bromination at C6.

Self-Validating Analytical Framework (¹H NMR)

A truly robust methodology must be self-validating. To unequivocally prove that substitution occurred at C6 and not C4, we rely on the diagnostic power of ¹H NMR J-coupling constants.

In the starting material, protons H1 and H6 are situated on adjacent carbons (ortho to one another). This spatial relationship produces a distinct ortho-coupling constant (

| Analytical Parameter | Starting Material (SM) | C6-Brominated Product | Diagnostic Implication |

| H1 Multiplicity | dd ( | d ( | Loss of |

| H6 Multiplicity | dd ( | Absent | Direct proof of electrophilic attack at C6. |

| H4 Multiplicity | d ( | d ( | Remains unchanged; confirms the sterically hindered C4 is untouched. |

By observing the transition of the H1 signal from a doublet of doublets to a simple doublet (coupled only to the meta-fluorine), the researcher achieves immediate, non-destructive validation of the reaction's regiochemical fidelity.

References

- Benchchem. "Electrophilic aromatic substitution mechanisms in polysubstituted benzene."

- Wikipedia.

- LibreTexts.

- ResearchGate.

Sources

Boronic Acid Derivatives in Medicinal Chemistry: From Chemical Curiosities to Blockbuster Therapeutics

Executive Summary

For decades, boron was largely ignored in medicinal chemistry due to an unfounded perception of inherent toxicity[1]. This dogma was shattered in 2003 with the FDA approval of bortezomib, a first-in-class proteasome inhibitor[1]. Today, boronic acids and their derivatives (such as benzoxaboroles) represent a highly versatile pharmacophore. This technical guide explores the fundamental electronic properties of boronic acids, their mechanism of reversible covalent target engagement, their clinical applications, and the synthetic methodologies used to construct them.

The Boron Paradigm: Electronic Structure and Reactivity

Boron’s unique position in the periodic table endows it with an electron-deficient nature. In a standard boronic acid (

This structure is isoelectronic with a carbocation; however, unlike highly reactive and often indiscriminately toxic carbocations, the weak Lewis acidity of boronic acids allows them to form stable, yet reversible, covalent bonds with Lewis bases[2]. This dynamic covalent chemistry is the cornerstone of their utility. When a boronic acid interacts with a nucleophile (such as an enzyme's active site hydroxyl or a carbohydrate's diol), it transitions from a neutral, trigonal planar

Reversible covalent binding between a boronic acid and an enzyme nucleophile.

Mechanism of Action: The Power of Reversible Covalent Inhibition

In drug design, electrophilic boron compounds act as "covalent warheads" that reversibly ligate to nucleophilic residues in biomolecules[4]. This provides the high binding affinity and prolonged target residence time characteristic of covalent inhibitors, while mitigating the off-target toxicity and immunogenicity often associated with irreversible alkylating agents[3].

Case Study: 20S Proteasome Inhibition Bortezomib was designed by replacing the aldehyde moiety of early peptide inhibitors with a boronic acid group[1]. This modification solved several pharmacokinetic issues, including rapid dissociation and metabolic instability[1]. Mechanistically, the boronic acid moiety of bortezomib forms a reversible covalent complex with the nucleophilic hydroxyl group of the N-terminal threonine residue in the active site of the 20S proteasome[1]. This interaction disrupts the NF-κB signaling pathway, ultimately promoting apoptosis in multiple myeloma cells[1].

Clinical Translation: FDA-Approved Therapeutics

The successful translation of boron chemistry into the clinic has yielded several approved therapeutics across diverse indications, ranging from oncology to infectious diseases[4].

Table 1: FDA-Approved Boron-Containing Drugs

| Drug Name | Trade Name | Approval | Chemical Class | Primary Target | Clinical Indication |

| Bortezomib | Velcade | 2003 | Dipeptide Boronic Acid | 20S Proteasome | Multiple Myeloma[1] |

| Tavaborole | Kerydin | 2014 | Benzoxaborole | Leucyl-tRNA synthetase | Onychomycosis[4] |

| Ixazomib | Ninlaro | 2015 | Peptide Boronic Acid | 20S Proteasome | Multiple Myeloma[4] |

| Crisaborole | Eucrisa | 2016 | Benzoxaborole | PDE4 | Atopic Dermatitis[4] |

| Vaborbactam | Vabomere | 2017 | Cyclic Boronic Acid | Serine β-lactamases | Complicated UTI[4] |

Note: Vaborbactam represents a structural evolution; as a cyclic boronic acid, it acts as a highly potent β-lactamase inhibitor used in combination with meropenem to combat antibiotic-resistant bacterial infections[4].

Synthetic Strategies: Boronic Acids as Building Blocks

Beyond their direct use as pharmacophores, boronic acids are indispensable building blocks in modern synthetic medicinal chemistry. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the premier method for constructing carbon-carbon bonds between aryl halides and boronic acids[5].

The palladium-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle.

Experimental Protocol: Self-Validating Suzuki-Miyaura Biaryl Synthesis

As an application scientist, establishing a robust, self-validating protocol is critical to avoid batch-to-batch variability. The following workflow details the coupling of an aryl bromide with an arylboronic acid[5].

Reagents & Materials:

-

Aryl bromide (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Catalyst:

(0.05 equiv) -

Base:

(3.0 equiv) -

Solvent: 1,4-Dioxane /

(4:1 v/v)

Step-by-Step Methodology & Causality:

-

Degassing the Solvent System: Sparge the 1,4-Dioxane/

mixture with Argon for 15 minutes.-

Causality: The active

species is highly susceptible to oxidation by dissolved

-

-

Reagent Assembly: In an oven-dried Schlenk tube, combine the aryl bromide, arylboronic acid, and

. Add the degassed solvent, followed by the aqueous-

Causality: Boronic acids are inherently poor nucleophiles. The addition of an aqueous base quaternizes the boron atom to form a tetrahedral boronate anion (

). This structural shift significantly enhances the nucleophilicity of the aryl group, facilitating the rate-limiting transmetalation step onto the Pd(II) complex.

-

-

Reaction Execution & Monitoring: Seal the tube and heat to 90°C. Monitor the reaction via LC-MS or TLC every 2 hours.

-

Self-Validation Check: The system validates its progression when the mass of the desired biaryl product becomes the dominant peak, and the aryl bromide peak is completely consumed. If a significant mass corresponding to

(homocoupling) appears, it indicates excess oxygen in the system promoting oxidative homocoupling of the boronic acid.

-

-

Quenching and Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine.

-

Causality: The biphasic extraction removes the inorganic salts (

, potassium halides) and any unreacted, water-soluble boronic acid into the aqueous layer, isolating the lipophilic biaryl product in the organic phase.

-

-

Purification: Concentrate the organic layer and purify via silica gel flash chromatography.

Future Perspectives: Overcoming Oxidative Instability

Despite their immense utility, aliphatic and some aryl boronic acids suffer from oxidative instability in biological contexts. At physiological pH, they can be oxidized by reactive oxygen species (ROS) at rates comparable to thiols, leading to the cleavage of the C-B bond and degradation of the pharmacophore[2].

Recent structural biology and computational advancements have demonstrated that installing a pendant carboxyl group to act as an intramolecular ligand (forming a boralactone) alters the electronic environment of the boron atom[2]. This intramolecular coordination diminishes the stabilization of the boron p-orbital during the rate-limiting transition state of oxidation, increasing the oxidative stability of the boronic acid by up to 10,000-fold while fully retaining its ability to form reversible covalent bonds with target proteins[2].

References

- Source: nih.gov (PMC)

- Source: nih.gov (PubMed)

- Source: mdpi.

- Source: pnas.

- Source: nih.gov (PMC)

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Advantage of Fluorination in Boronic Acid Chemistry: A Technical Guide

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. When applied to boronic acids, this powerful halogen imparts a unique and highly advantageous set of physicochemical properties that significantly modulate their reactivity and utility. This guide provides an in-depth technical analysis of the role of fluorine in boronic acid chemistry. We will explore the fundamental electronic effects that enhance Lewis acidity and lower pKa, the consequential impact on the kinetics of catalytic cycles such as the Suzuki-Miyaura coupling, and the practical applications of these principles in drug development and Positron Emission Tomography (PET) imaging. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the strategic benefits of fluorination in their work.

Introduction: The Enduring Versatility of Boronic Acids

Boronic acids, and their corresponding esters, are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups. Their remarkable stability, low toxicity, and functional group tolerance have established them as indispensable reagents in synthetic organic chemistry.[1][2] The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation, relies heavily on the unique properties of boronic acids to construct complex molecular architectures, from conjugated polymers to life-saving pharmaceuticals.[3][4] However, to further refine and optimize these powerful tools, chemists often turn to a subtle yet profound modification: the introduction of fluorine.

The Physicochemical Influence of Fluorine

Fluorine is the most electronegative element, a property that dictates its profound impact on molecular behavior. Its introduction into an arylboronic acid scaffold primarily exerts a strong electron-withdrawing inductive effect (-I) through the sigma bond framework. This effect is most pronounced when fluorine is positioned ortho or meta to the boronic acid moiety.[5] While fluorine also possesses a +M (mesomeric) effect due to its lone pairs, the inductive effect is generally dominant, leading to a significant polarization of the molecule and a more electron-deficient boron center.[6]

Core Mechanistic Insights: How Fluorine Modulates Boronic Acid Reactivity

The introduction of fluorine atoms into the structure of boronic acids significantly alters their electronic properties, which in turn has a profound impact on their reactivity, particularly in catalytic cross-coupling reactions.[5]

Enhanced Lewis Acidity: The Inductive Effect in Action

The primary consequence of fluorine's potent inductive effect is an increase in the Lewis acidity of the boron atom.[5][7] A Lewis acid is defined by its ability to accept a pair of electrons. By withdrawing electron density from the aromatic ring and, consequently, from the boron atom, fluorine makes the vacant p-orbital on the boron more electron-deficient and thus a stronger Lewis acid.[8][9] This enhanced electrophilicity is a critical factor influencing the subsequent steps in many catalytic reactions.

Caption: Logical flow of fluorine's influence on boronic acid reactivity.

pKa Modulation and the Formation of the Active Boronate Species

In the context of the Suzuki-Miyaura reaction, the boronic acid, R-B(OH)₂, is not the active species in the crucial transmetalation step. First, it must be activated by a base to form a more nucleophilic, tetrahedral boronate anion, [R-B(OH)₃]⁻.[10] The formation of this boronate is governed by the acidity of the boronic acid, quantified by its pKa value.

The increased Lewis acidity conferred by fluorine substitution leads to a lower pKa.[5] Unsubstituted phenylboronic acid has a pKa of approximately 8.86, whereas fluorinated analogues exhibit pKa values ranging from 6.17 to 8.77, depending on the number and position of the fluorine substituents.[5] This means that fluorinated boronic acids can be more readily converted to their active boronate form under milder basic conditions. This is a significant practical advantage, as it allows for a broader range of functional groups to be tolerated in the reaction that might otherwise be sensitive to harsh bases.

Table 1: Comparative pKa Values of Phenylboronic Acid and Fluorinated Derivatives

| Compound | pKa Value | Reference |

| Phenylboronic Acid | 8.86 | [5] |

| 4-Fluorophenylboronic Acid | 8.77 | [5] |

| 3-Fluorophenylboronic Acid | 8.35 | [11] |

| 2-Fluorophenylboronic Acid | 8.27 | [11] |

| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 | [5] |

Note: pKa values can vary slightly depending on the measurement conditions.

Accelerating the Catalytic Cycle: A Focus on the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] Fluorination of the boronic acid partner can positively influence the rate-determining transmetalation step.

-

Oxidative Addition: A Pd(0) catalyst inserts into the aryl-halide bond (Ar-X) to form a Pd(II) complex.

-

Transmetalation: The organic group from the boronate anion is transferred to the palladium center, displacing the halide. The enhanced nucleophilicity of the boronate formed from the more acidic, fluorinated boronic acid can accelerate this step.[12] Furthermore, the electron-withdrawing nature of the fluorinated aryl group can make the boron center more electrophilic, which also facilitates the transfer to the palladium complex.[3]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the influence of fluorine.

Applications in Drug Discovery and Development

The ability of fluorine to modulate the properties of boronic acids has significant implications for the pharmaceutical industry.

Enhancing Drug Properties

The incorporation of fluorine into drug candidates is a well-established strategy to improve metabolic stability, membrane permeability, and binding affinity.[13] By using fluorinated boronic acids as building blocks in synthesis, medicinal chemists can readily access novel fluorinated analogues of lead compounds. The altered reactivity profile of these boronic acids can also lead to higher yields and cleaner reactions, which is a critical consideration in process development and manufacturing. Furthermore, boronic acids themselves are a recognized pharmacophore, with several FDA-approved drugs containing this moiety.[14]

Positron Emission Tomography (PET) Imaging

The radioactive isotope Fluorine-18 (¹⁸F) is a widely used positron emitter in PET imaging due to its convenient half-life (109.7 min).[15] Aryl boronic acids and their esters are excellent precursors for late-stage radiofluorination.[16][17] The development of ¹⁸F-labeled boramino acids, where a trifluoroborate group (-BF₃⁻) replaces a carboxylate group, has created a new class of PET tracers for imaging amino acid transporters, which are often upregulated in tumors like gliomas.[15][18] This allows for non-invasive visualization and quantification of biological processes in vivo, aiding in cancer diagnosis, staging, and monitoring treatment response.[19]

Experimental Protocol: A Comparative Suzuki-Miyaura Coupling

This protocol provides a general methodology for comparing the reactivity of a fluorinated vs. a non-fluorinated arylboronic acid in a standard Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents

-

Aryl Bromide (e.g., 4-bromoanisole)

-

Phenylboronic Acid

-

4-Fluorophenylboronic Acid

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexanes

-

Schlenk tubes or microwave vials

-

Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure

-

Reaction Setup: To two separate oven-dried Schlenk tubes under an inert atmosphere, add the aryl bromide (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the ligand (e.g., PPh₃, 0.04 mmol).

-

Reagent Addition: To Tube A, add phenylboronic acid (1.2 mmol). To Tube B, add 4-fluorophenylboronic acid (1.2 mmol).

-

Base and Solvent: To each tube, add the base (e.g., K₂CO₃, 2.0 mmol) followed by the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL).[20][21]

-

Reaction: Seal the tubes and heat the reaction mixtures to 80-100 °C. Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., 1, 2, 4, and 8 hours).

-

Work-up: Upon completion, cool the reaction mixtures to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient).

-

Analysis: Determine the yield of the purified product for each reaction and compare the reaction times.

Caption: Experimental workflow for the comparative Suzuki-Miyaura coupling.

Expected Outcomes and Interpretation

It is anticipated that the reaction with 4-fluorophenylboronic acid (Tube B) will proceed at a faster rate and may result in a higher isolated yield compared to the reaction with phenylboronic acid (Tube A) under identical conditions. This observation would be consistent with the principles outlined in this guide: the electron-withdrawing fluorine atom lowers the pKa of the boronic acid, facilitating the formation of the active boronate species and accelerating the rate-determining transmetalation step in the catalytic cycle.

Conclusion: The Strategic Advantage of Fluorination

The introduction of fluorine into boronic acid scaffolds is far more than a simple substitution; it is a strategic tool for modulating reactivity and enhancing molecular properties. By increasing Lewis acidity and lowering the pKa, fluorination facilitates the formation of the key boronate intermediate, often leading to faster and more efficient catalytic cross-coupling reactions under milder conditions. These fundamental advantages translate directly into powerful applications, from the rational design of improved pharmaceutical agents to the synthesis of advanced PET imaging probes. For the modern researcher, a thorough understanding of the role of fluorine in boronic acid chemistry is essential for unlocking new possibilities in synthesis, medicine, and materials science.

References

-

Dziadek, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3457. [Link]

-

Wei, R., et al. (2021). First-in-human study of an 18F-labeled boramino acid: a new class of PET tracers. European Journal of Nuclear Medicine and Molecular Imaging, 48(11), 3594-3604. [Link]

-

Ting, R., et al. (2015). 18F-Trifluoroborate-derived radiotracers for PET imaging. Journal of Labelled Compounds and Radiopharmaceuticals, 58(3), 98-106. [Link]

-

ResearchGate. (n.d.). pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. [Link]

-

Wang, W., et al. (2009). Fluoride protects boronic acids in the copper(i)-mediated click reaction. Chemical Communications, (35), 5251-5253. [Link]

-

Wang, W., et al. (2009). Fluoride protects boronic acids in the copper(I)-mediated click reaction. Chemical Communications, (35), 5251-5253. [Link]

-

Amatore, C., et al. (2011). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Chemistry - A European Journal, 17(8), 2492-2503. [Link]

-

Amatore, C., & Jutand, A. (2012). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 45(9), 1431-1443. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207-215. [Link]

-

Lin, K. S., et al. (2018). Synthesis and evaluation of an 18F-labeled boramino acid analog of aminosuberic acid for PET imaging of the antiporter system xC⁻. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3591-3595. [Link]

-

ResearchGate. (n.d.). Selected boronic acids and their pKa values. [Link]

-

ResearchGate. (n.d.). pKa of fluoro-substituted phenylboronic acids vs. acceptor number of the corresponding catechol esters. [Link]

-

Zomosa-Signoret, V., et al. (2025). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 30(15), 3421. [Link]

-

Gutsev, G. L., & Jena, P. (2009). Lewis acidities and hydride, fluoride, and X- affinities of the BH(3-n)Xn compounds for (X = F, Cl, Br, I, NH2, OH, and SH) from coupled cluster theory. The Journal of Physical Chemistry A, 113(37), 10075-10086. [Link]

-

Ahrens, T., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry - A European Journal, 23(50), 12264-12277. [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: the missing link. Journal of the American Chemical Society, 133(8), 2116-2119. [Link]

-

Vints, I., et al. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. The Journal of Organic Chemistry, 78(22), 11794-11795. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Wang, X., et al. (2022). Recent Advances in the Construction of Fluorinated Organoboron Compounds. JACS Au, 2(1), 38-54. [Link]

-

Keppie, S., et al. (2023). Synthesis and lewis acidity of fluorinated triaryl borates. Dalton Transactions, 52(6), 1738-1745. [Link]

-

Gutsev, G. L., & Jena, P. (2009). Lewis Acidities and Hydride, Fluoride, and X− Affinities of the BH3−nXn Compounds for (X = F, Cl, Br, I, NH2, OH, and SH) from Coupled Cluster Theory. Inorganic Chemistry, 48(18), 8412-8424. [Link]

-

Silva, M. P., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2567. [Link]

-

University of Gothenburg. (2026, February 3). Boron compounds offer new method for improving existing drugs. ScienceDaily. [Link]

-

Uddin, M. J., et al. (2022). Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. Molecules, 27(12), 3740. [Link]

-

Li, G., et al. (2025). Radiosynthesis of 18F-labeled PET ligands for Imaging Metabotropic Glutamate Receptor 7. Journal of Nuclear Medicine, 66(Supplement 2), 1734. [Link]

-

Wright, S. W., et al. (1997). Fluoride-Mediated Boronic Acid Coupling Reactions. The Journal of Organic Chemistry, 62(10), 3377-3380. [Link]

-

Melen, R. L., et al. (2011). Separating Electrophilicity and Lewis Acidity: The Synthesis, Characterization, and Electrochemistry of the Electron Deficient Tris(aryl)boranes B(C6F5)3n (C6Cl5)n (n = 13). Inorganic Chemistry, 50(16), 7836-7845. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

-

Thomas, A. A., et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(44), 15481-15497. [Link]

-

Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4606-4609. [Link]

-

Walker, S. D., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(12), 4685-4696. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359-5363. [Link]

-

Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Tetrahedron Letters, 77, 153203. [Link]

Sources

- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 7. Synthesis and lewis acidity of fluorinated triaryl borates - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT04095F [pubs.rsc.org]

- 8. Lewis acidities and hydride, fluoride, and X- affinities of the BH(3-n)Xn compounds for (X = F, Cl, Br, I, NH2, OH, and SH) from coupled cluster theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pharmacyjournal.org [pharmacyjournal.org]

- 14. mdpi.com [mdpi.com]

- 15. First-in-human study of an 18F-labeled boramino acid: a new class of PET tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Radiosynthesis of 18F-labeled PET ligands for Imaging Metabotropic Glutamate Receptor 7 | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and evaluation of an 18F-labeled boramino acid analog of aminosuberic acid for PET imaging of the antiporter system xC<sup/> - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 2-Chloro-3-fluoro-5-methylphenylboronic Acid

This Application Note is designed for medicinal chemists and process development scientists working with sterically hindered and electronically deactivated arylboronic acids.

Executive Summary

The coupling of 2-Chloro-3-fluoro-5-methylphenylboronic acid presents a distinct challenge in palladium-catalyzed cross-coupling. Unlike simple phenylboronic acids, this building block possesses an ortho-chloro substituent that creates significant steric hindrance at the transmetalation step. Furthermore, the 3-fluoro group (electron-withdrawing) reduces the Lewis acidity of the boron center, potentially retarding the formation of the active boronate "ate" complex, while simultaneously increasing the risk of protodeboronation under basic conditions.

This protocol outlines a High-Fidelity Coupling System utilizing dialkylbiaryl phosphine ligands (Buchwald-type) to ensure near-quantitative conversion while suppressing homocoupling and deboronation pathways.

Critical Reaction Parameters & Mechanistic Insight

To design a self-validating protocol, one must understand the failure modes associated with this specific scaffold.

The Steric-Electronic Conflict

-

Steric Gatekeeping (2-Cl): The chlorine atom at the 2-position creates a "steric wall." Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ often fail because their ligand cone angles are insufficient to facilitate the approach of the bulky boronate to the palladium center during transmetalation.

-

Electronic Deactivation (3-F): The fluorine atom inductively withdraws electron density. While this usually accelerates reductive elimination, it makes the boron center less nucleophilic, slowing down the attack on the Pd(II)-halide intermediate.

-

Stability Risk: Ortho-substituted boronic acids are prone to protodeboronation (loss of the B(OH)₂ group) in hot, strong aqueous bases, leading to the formation of the defunctionalized arene (2-chloro-1-fluoro-5-methylbenzene).

The Solution: Bulky, Electron-Rich Ligands

We utilize SPhos or XPhos . These ligands serve two functions:

-

Electron Richness: Facilitates oxidative addition of the electrophile (aryl halide).

-

Steric Bulk: The biaryl backbone promotes the formation of monoligated Pd(0) species, which are highly active, and creates a pocket that surprisingly favors the transmetalation of hindered boronates by preventing catalyst resting states.

Standardized Experimental Protocols

Method A: The "Gold Standard" (High Success Rate)

Recommended for initial screening and medicinal chemistry scale (10 mg – 5 g).

Reaction System: Pd(OAc)₂ / SPhos / K₃PO₄ / Toluene / Water

| Component | Equivalents | Role |

| Aryl Halide (Electrophile) | 1.0 equiv | Limiting Reagent |

| Boronic Acid | 1.2 – 1.5 equiv | Nucleophile (Excess accounts for slight deboronation) |

| Pd(OAc)₂ | 0.02 equiv (2 mol%) | Precatalyst |

| SPhos | 0.04 equiv (4 mol%) | Ligand (L:Pd ratio 2:1) |

| K₃PO₄ (Tribasic) | 2.0 – 3.0 equiv | Base (Activates Boron; buffers pH) |

| Toluene : Water | 10 : 1 (v/v) | Solvent System (Biphasic is crucial) |

Step-by-Step Procedure:

-

Charge Solids: To a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 equiv), 2-Chloro-3-fluoro-5-methylphenylboronic acid (1.3 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and finely ground K₃PO₄ (2.0 equiv).

-

Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (repeat 3 times). Strict oxygen exclusion is vital to prevent phenol formation.

-

Solvent Addition: Inject degassed Toluene and Water (10:1 ratio) via syringe. The concentration of the aryl halide should be roughly 0.1 M to 0.2 M.

-

Activation: Place the vial in a pre-heated block at 80°C to 100°C . Vigorous stirring (1000 rpm) is mandatory to ensure phase transfer in the biphasic system.

-

Monitoring: Monitor by LCMS at 1 hour and 4 hours. The sterics may require longer reaction times (up to 12h), but SPhos typically accelerates this to <4h.

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over MgSO₄.

Method B: The "Challenging Substrate" Variation (Pre-Catalyst)

Use this if Method A gives low yields or if the electrophile is also sterically hindered (e.g., ortho-substituted aryl bromide).

Catalyst Change: Replace Pd(OAc)₂/SPhos with XPhos Pd G2 or SPhos Pd G2 precatalyst (2-5 mol%). Solvent Change: Use 1,4-Dioxane / Water (4:1) . Dioxane is fully miscible with water at high temps, creating a homogeneous phase that can drive difficult couplings, though it increases protodeboronation risk (counteract by lowering temp to 80°C).

Data Interpretation & Troubleshooting

Use this logic tree to diagnose reaction failures.

Figure 1: Decision tree for troubleshooting Suzuki couplings of hindered boronic acids.

Critical Note on Boronic Acid Stability

If you observe the mass of the de-boronated arene (2-chloro-1-fluoro-5-methylbenzene), the boronic acid is decomposing before it can couple.

-

Fix: Convert the boronic acid to the Pinacol Ester . Pinacol esters are significantly more stable toward protodeboronation.

-

Alternative: Add the boronic acid portion-wise (e.g., 0.5 equiv every hour) to keep the instantaneous concentration low relative to the catalyst.

Mechanistic Visualization

The diagram below illustrates the specific bottleneck caused by the 2-Chloro substituent and how the SPhos ligand overcomes it.